1-(2-Bromo-1-propoxyethyl)-2-methoxybenzene
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Overview
Description
1-(2-Bromo-1-propoxyethyl)-2-methoxybenzene is an organic compound with the molecular formula C12H17BrO It is a derivative of benzene, featuring a bromo group, a propoxyethyl group, and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-propoxyethyl)-2-methoxybenzene typically involves the reaction of 2-methoxybenzene with 2-bromo-1-propoxyethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-1-propoxyethyl)-2-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromo group can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and amines.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: The major product is the corresponding alkane.
Scientific Research Applications
1-(2-Bromo-1-propoxyethyl)-2-methoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1-propoxyethyl)-2-methoxybenzene involves its interaction with specific molecular targets. The bromo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The propoxyethyl and methoxy groups may influence the compound’s solubility and ability to penetrate biological membranes, thereby affecting its overall activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Bromo-1-propoxyethyl)-2-methylbenzene
- 1-(2-Bromo-1-propoxyethyl)-2-chlorobenzene
- 1-(2-Bromo-1-propoxyethyl)-3-methylbenzene
Comparison
1-(2-Bromo-1-propoxyethyl)-2-methoxybenzene is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. Compared to its analogs, such as 1-(2-Bromo-1-propoxyethyl)-2-methylbenzene and 1-(2-Bromo-1-propoxyethyl)-2-chlorobenzene, the methoxy group may enhance its solubility in organic solvents and its potential interactions with biological targets.
Properties
Molecular Formula |
C12H17BrO2 |
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Molecular Weight |
273.17 g/mol |
IUPAC Name |
1-(2-bromo-1-propoxyethyl)-2-methoxybenzene |
InChI |
InChI=1S/C12H17BrO2/c1-3-8-15-12(9-13)10-6-4-5-7-11(10)14-2/h4-7,12H,3,8-9H2,1-2H3 |
InChI Key |
CXQFLRLQDAYVHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(CBr)C1=CC=CC=C1OC |
Origin of Product |
United States |
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